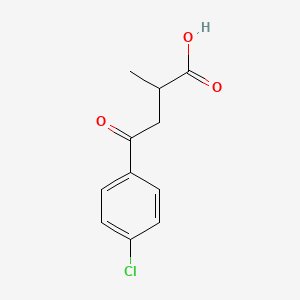







|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[O:5][C:3]1=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:6]([CH2:7][CH:2]([CH3:1])[C:3]([OH:5])=[O:4])=[O:8])=[CH:16][CH:15]=1 |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(=O)OC(C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with ice and concentrated hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene
|
|
Type
|
EXTRACTION
|
|
Details
|
The benzene layer is extracted with aqueous sodium bicarbonate
|
|
Type
|
ADDITION
|
|
Details
|
is added slowly over a period of several hours
|
|
Type
|
FILTRATION
|
|
Details
|
of white crystals are filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of this material from ethanol-water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=O)CC(C(=O)O)C)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |